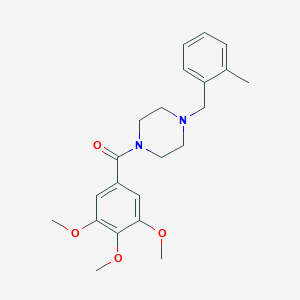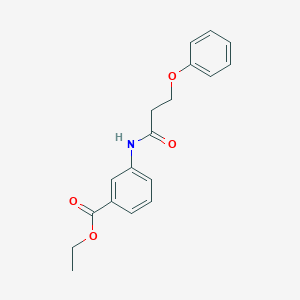
Ethyl 3-(3-phenoxypropanoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-phenoxypropanoylamino)benzoate is an organic compound with a complex structure that includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-phenoxypropanoylamino)benzoate typically involves a multi-step process. One common method includes the esterification of 3-(3-Phenoxy-propionylamino)-benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-phenoxypropanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the ester group to an alcohol.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions, depending on the desired product.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol. Substitution reactions could result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(3-phenoxypropanoylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(3-phenoxypropanoylamino)benzoate exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes or receptors, thereby influencing biochemical pathways. The specific pathways and targets would depend on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
3-Phenoxypropionic acid: This compound shares a similar structure but lacks the benzoic acid ethyl ester group.
2-Phenoxyacetic acid: Another structurally related compound with different functional groups.
4-Methoxyphenoxypropanoic acid: Similar in structure but with a methoxy group instead of a phenoxy group.
Uniqueness
Ethyl 3-(3-phenoxypropanoylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
ethyl 3-(3-phenoxypropanoylamino)benzoate |
InChI |
InChI=1S/C18H19NO4/c1-2-22-18(21)14-7-6-8-15(13-14)19-17(20)11-12-23-16-9-4-3-5-10-16/h3-10,13H,2,11-12H2,1H3,(H,19,20) |
InChI Key |
IWYYOHBUUYRWNT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCOC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
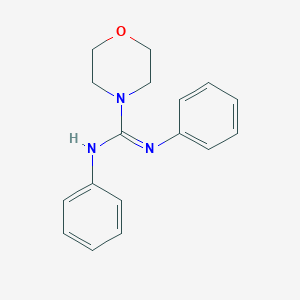
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)

![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)
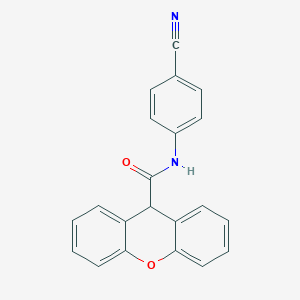
![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)
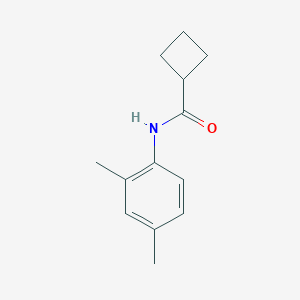
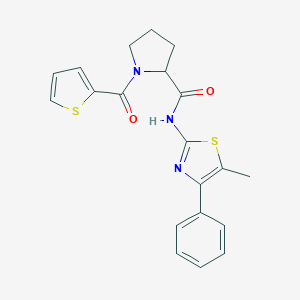
![6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B258922.png)
![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)
